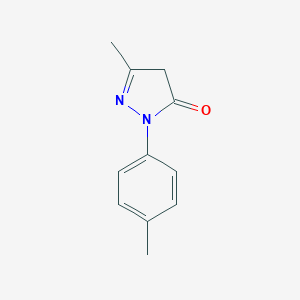

2,4-Dihidro-5-metil-2-(4-metilfenil)-3H-pirazol-3-ona

Descripción general

Descripción

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one is used as an antioxidant. Edaravone derivative.

Aplicaciones Científicas De Investigación

Química Farmacéutica

3-Metil-1-p-tolil-5-pirazolona: se ha explorado por su potencial en química farmacéutica debido a su similitud estructural con los derivados de pirazolona, que son conocidos por sus propiedades farmacológicas. El compuesto puede servir como precursor para sintetizar varios derivados heterocíclicos que exhiben una amplia gama de actividades biológicas. Por ejemplo, se puede utilizar en reacciones multicomponentes (MCR) para crear nuevas moléculas con posibles efectos antituberculosos y citotóxicos contra líneas celulares cancerosas específicas .

Síntesis Orgánica

En síntesis orgánica, este compuesto se puede utilizar en reacciones de condensación de Knoevenagel seguidas de adición de Michael, utilizando L-prolina como catalizador. Este método permite la creación eficiente de nuevas moléculas orgánicas, que pueden explorarse aún más por sus propiedades únicas y aplicaciones en diferentes ramas de la química .

Ciencia de Materiales

El núcleo de pirazolona es una característica clave en el diseño de materiales orgánicos con propiedades electrónicas específicas. 3-Metil-1-p-tolil-5-pirazolona podría investigarse por su uso en el desarrollo de tintes y materiales electroluminiscentes, contribuyendo a los avances en las tecnologías de visualización y la fotovoltaica .

Mecanismo De Acción

Target of Action

Pyrazolone derivatives, a class to which this compound belongs, are known to have a broad range of pharmacological properties such as antimicrobial, analgesic, anti-inflammatory, antiviral, and anticancer activities .

Mode of Action

The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological context in which it is acting .

Biochemical Pathways

These could potentially include pathways related to inflammation, pain perception, microbial growth, and cell proliferation .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb (blood-brain barrier) permeant . It is also predicted to be a CYP1A2 inhibitor . These properties could potentially impact the bioavailability of the compound.

Result of Action

Given the broad range of activities associated with pyrazolone derivatives, the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth, and inhibition of cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .

Actividad Biológica

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one, also known by its CAS number 86-92-0, is a pyrazolone derivative that has garnered attention for its diverse biological activities. This compound is characterized by a molecular formula of CHNO and a molecular weight of 188.23 g/mol. Its structure includes a pyrazolone ring substituted with a methyl group and a para-methylphenyl group, which may influence its pharmacological properties.

The compound exhibits the following chemical properties:

- Melting Point : 129 °C

- Boiling Point : Approximately 323.23 °C

- Density : 1.1124 g/cm³

- Solubility : Slightly soluble in chloroform and methanol

- LogP : 1.77 at pH 6.9-7.1

| Property | Value |

|---|---|

| Melting Point | 129 °C |

| Boiling Point | ~323.23 °C |

| Density | 1.1124 g/cm³ |

| Solubility | Chloroform (slightly), Methanol (slightly) |

| LogP | 1.77 |

Biological Activity Overview

The biological activity of 2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one has been investigated in various studies, focusing on its potential as an enzyme inhibitor and its effects on different biological systems.

Enzyme Inhibition

One of the primary areas of research involves the compound's inhibitory effects on carbonic anhydrase (CA) isozymes, which are critical in various physiological processes including respiration and acid-base balance. Recent studies have shown that certain derivatives of pyrazolone exhibit potent inhibitory activity against specific CA isozymes:

- Inhibition Potency : Compounds derived from pyrazolone structures have demonstrated IC values as low as 0.12 ± 0.07 µM against hCAXII, indicating strong inhibitory potential.

| Compound | Isoform | IC (µM) |

|---|---|---|

| 4g | hCAXII | 0.12 ± 0.07 |

| 4j | hCAII | 0.39 ± 0.05 |

| 4k | hCAIX | 0.15 ± 0.07 |

These findings suggest that modifications to the pyrazolone structure can significantly enhance enzyme inhibition, with electron-donating groups like methyl increasing activity compared to electron-withdrawing groups.

Antioxidant Activity

In addition to enzyme inhibition, some studies have indicated that pyrazolone derivatives can exhibit antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases where free radicals play a critical role in pathogenesis.

Case Studies

Recent literature has explored the biological efficacy of pyrazolone derivatives in various therapeutic contexts:

- Anticancer Activity : A study demonstrated that certain pyrazolone derivatives could induce apoptosis in cancer cell lines through the modulation of reactive oxygen species (ROS) levels.

- Anti-inflammatory Effects : Research indicated that these compounds could reduce inflammation markers in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative damage, highlighting their potential role in neurodegenerative diseases.

Propiedades

IUPAC Name |

5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12-13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQOLGUXWSBWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052588 | |

| Record name | 3-Methyl-1-p-tolyl-5-pyrazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-92-0 | |

| Record name | 1-p-Tolyl-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1-p-tolyl-5-pyrazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-p-tolyl-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-Methyl-1-p-tolyl-5-pyrazolone utilized as an internal standard in analyzing edaravone and taurine levels?

A: 3-Methyl-1-p-tolyl-5-pyrazolone exhibits similar chromatographic behavior to edaravone, making it a suitable internal standard for LC-MS/MS analysis [, , ]. This allows researchers to accurately quantify edaravone concentrations in biological samples like plasma, even with variations during sample preparation or analysis.

Q2: What analytical techniques are commonly employed to measure 3-Methyl-1-p-tolyl-5-pyrazolone and the analytes of interest?

A: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the primary technique used [, , ]. This method offers high sensitivity and selectivity, allowing for the simultaneous determination of multiple analytes, such as edaravone and taurine, within a single run.

Q3: Can you explain the importance of method validation in these studies and what parameters are typically evaluated?

A: Method validation is crucial to ensure the accuracy, precision, and reliability of the analytical data. Researchers meticulously assess parameters like linearity, extraction recovery, precision, accuracy, and stability of the method to meet regulatory requirements [, , ]. This ensures that the results obtained are trustworthy and can be used for meaningful scientific interpretation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.